4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoic acid
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Overview
Description
4,4,4-Trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoic acid is a compound that features a trifluoromethyl group, a hydroxy group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of indole derivatives with trifluoromethyl ketones under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ketone yields the original hydroxy compound .
Scientific Research Applications
4,4,4-Trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of trifluoromethyl groups on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the indole moiety can interact with specific amino acid residues in proteins. These interactions can modulate the activity of the target proteins and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-3-hydroxy-3-methylbutyric acid
- Ethyl 4,4,4-trifluoro-3-hydroxybutyrate
- 4,4,4-Trifluoro-3-oxo-butyric acid
Uniqueness
4,4,4-Trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoic acid is unique due to the presence of both the trifluoromethyl group and the indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H10F3NO3 |
---|---|
Molecular Weight |
273.21 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C12H10F3NO3/c13-12(14,15)11(19,5-10(17)18)8-6-16-9-4-2-1-3-7(8)9/h1-4,6,16,19H,5H2,(H,17,18) |
InChI Key |
LPFGRWMQZHZDNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)(C(F)(F)F)O |
Origin of Product |
United States |
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